3-Chloro-6-methyl-7-nitro-1H-indazole
CAS No.: 1000342-46-0
VCID: VC2485888
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Chloro-6-methyl-7-nitro-1H-indazole is a synthetic organic compound belonging to the indazole class, which is a type of heterocyclic aromatic compound. The compound is characterized by its chemical structure, which includes a chlorine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 7-position of the indazole ring. This compound is of interest due to its potential applications in pharmaceutical and chemical research. Synthesis and PreparationThe synthesis of indazole derivatives often involves complex organic reactions, such as cycloaddition or substitution reactions. For compounds like 3-Chloro-6-methyl-7-nitro-1H-indazole, the synthesis might involve starting materials such as chlorinated and nitro-substituted precursors, which undergo specific transformations to yield the desired product. Biological and Chemical ApplicationsIndazole derivatives have been explored for their biological activities, including antileishmanial properties. While specific data on 3-Chloro-6-methyl-7-nitro-1H-indazole is limited, related compounds have shown promise in inhibiting the growth of Leishmania species . The nitro and chloro substituents can contribute to the compound's reactivity and biological activity. Biological Activity
Safety and HandlingHandling of 3-Chloro-6-methyl-7-nitro-1H-indazole requires caution due to its potential toxicity and reactivity. Precautionary measures should be taken to avoid exposure, as indicated by hazard statements similar to those for related compounds (e.g., H302, H315, H319, H335) . |
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CAS No. | 1000342-46-0 |
Product Name | 3-Chloro-6-methyl-7-nitro-1H-indazole |
Molecular Formula | C8H6ClN3O2 |
Molecular Weight | 211.6 g/mol |
IUPAC Name | 3-chloro-6-methyl-7-nitro-2H-indazole |
Standard InChI | InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) |
Standard InChIKey | GVLQTPUQQONAER-UHFFFAOYSA-N |
SMILES | CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] |
PubChem Compound | 24729466 |
Last Modified | Aug 16 2023 |
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